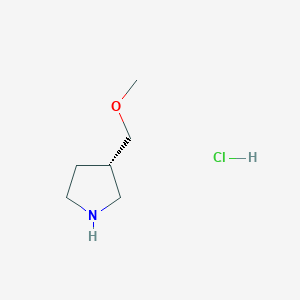![molecular formula C8H12O2 B1429555 7-Oxaspiro[3.5]nonan-6-one CAS No. 518284-70-3](/img/structure/B1429555.png)
7-Oxaspiro[3.5]nonan-6-one
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecular system or compound in which two rings share a single atom . The InChI code for this compound is 1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 140.18 g/mol .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Synthesis
7-Oxaspiro[3.5]nonan-6-one, a compound with a complex spirocyclic structure, is integral to various synthetic methodologies due to its presence in compounds with significant biological activities. Synthetic strategies to create such spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.4]nonane are crucial due to their potential applications in biological fields and the novelty of their skeletons (Sinibaldi & Canet, 2008). Similarly, the synthesis of β-lactones through the aldolization of ketones with phenyl ester enolates, where compounds like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one are produced, highlights the compound's relevance in creating structurally significant molecules (Wedler & Schick, 2003).
Application in Fungicidal Agents
The compound's structural framework is also instrumental in developing fungicidal agents. Notably, compounds like (E)-5-[1-(2-oxo-1-oxaspiro[4,5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit substantial fungicidal activities against harmful fungi such as Sclerotinia scleotiorum and Phytophthora capsici (Tang et al., 2017).
Structural and Biological Studies
The compound's derivatives are often studied for their structural and biological properties. For example, secondary metabolites with a core of 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, isolated from the phytopathogenic fungus Wilsonomyces carpophilus, were studied, though they didn't exhibit significant biological activity (Narmani et al., 2018).
Spirocyclic Oxetane Synthesis
The synthesis of spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, has been described, highlighting the compound's versatility in creating complex molecular structures. These synthesized spirocyclic oxetanes are converted into other compounds like o-cycloalkylaminoacetanilides, demonstrating the compound's role in diverse chemical reactions and potential applications in various fields (Gurry et al., 2015).
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIGISJAOFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
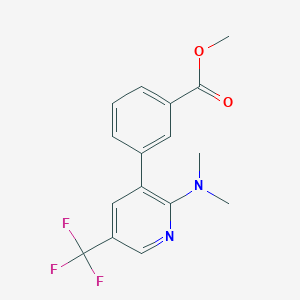
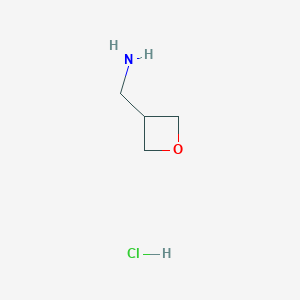
![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
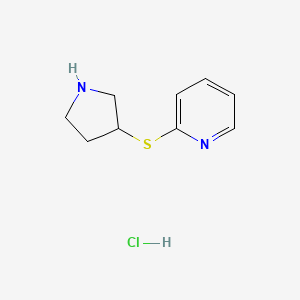
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
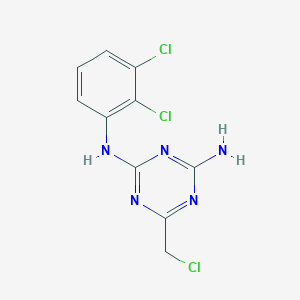
![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)
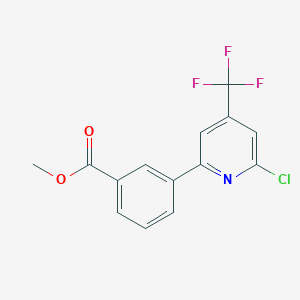
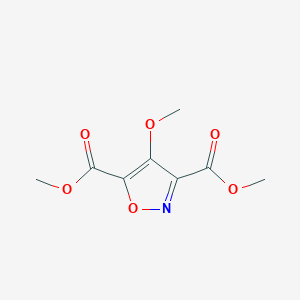
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
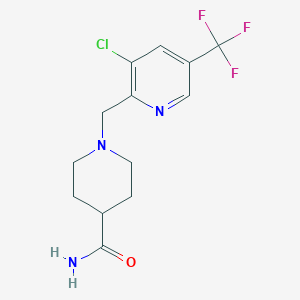
![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
